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Compound of Interest

Compound Name: VEGFR-IN-7

Cat. No.: B2899039

Disclaimer: Information on a specific molecule designated "VEGFR-IN-7" is not publicly
available. This guide provides a comprehensive overview of Axitinib, a well-characterized and
potent Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitor, as a representative
example for researchers, scientists, and drug development professionals.

Introduction

Axitinib, sold under the brand name Inlyta, is a small molecule tyrosine kinase inhibitor (TKI)
that potently and selectively targets VEGFRs 1, 2, and 3.[1][2] These receptors are critical
mediators of angiogenesis, the physiological process involving the growth of new blood vessels
from pre-existing ones.[3] In the context of oncology, pathological angiogenesis is a hallmark of
cancer, supplying tumors with the necessary nutrients and oxygen to grow and metastasize.[3]
Axitinib's targeted inhibition of the VEGFR signaling pathway makes it a crucial therapeutic
agent in the treatment of various cancers, most notably advanced renal cell carcinoma (RCC).

[1][3]

This technical guide provides a detailed examination of Axitinib's chemical structure,
physicochemical and pharmacological properties, mechanism of action, and relevant
experimental protocols for its characterization.

Chemical Structure and Properties

Axitinib is an indazole derivative with the chemical name N-methyl-2-[[3-[(E)-2-(pyridin-2-
yl)ethenyl]-1H-indazol-6-yl]sulfanyl]oenzamide.[1][4]
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Chemical Structure

QAxitinib Chemical Structure

Figure 1: Chemical structure of Axitinib.

Physicochemical Properties

A summary of Axitinib's key physicochemical properties is presented in the table below for easy
reference.
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Property Value Reference
Molecular Formula C22H18N4OS [51[6]
Molecular Weight 386.47 g/mol [5]1[6]
N-methyl-2-[[3-[(E)-2-pyridin-2-
IUPAC Name yl)ethenyl]-1H-indazol-6- [1]
ylJsulfanyllbenzamide
CNC(=0)clcceeclSc2ceec3c(c
SMILES
2)c(nn3)/C=C/c4cccecnd
CAS Number 319460-85-0 [1]
Appearance White to light-yellow powder [7]
pKa 4.8 [71[8]
LogP 3.5 [8]
Soluble in DMSO (up to 30
mg/ml). In agueous media (pH
Solubility g/mi) a o p [71[9]
1.1 to 7.8), solubility is in
excess of 0.2 yg/mL.
) ) Not explicitly available in the
Melting Point )
provided search results.
Hydrogen Bond Donors 2 [10]
Hydrogen Bond Acceptors 4 [10]
Rotatable Bonds 6 [10]

Pharmacological Properties and Mechanism of

Action

Axitinib is a potent inhibitor of VEGFRs, with sub-nanomolar half-maximal inhibitory

concentrations (ICso).[2] It also shows activity against other tyrosine kinases such as platelet-
derived growth factor receptor (PDGFR) and c-KIT.[11]
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Pharmacodynamics

The primary mechanism of action of Axitinib is the inhibition of VEGFR-mediated signaling

pathways.[12] By binding to the ATP-binding pocket of the VEGFR tyrosine kinase domain,

Axitinib prevents receptor autophosphorylation and subsequent activation of downstream

signaling cascades.[12][13] This blockade of VEGFR signaling leads to the inhibition of

endothelial cell proliferation, migration, and survival, ultimately resulting in the suppression of

angiogenesis and tumor growth.[13][14]

Pharmacokinetics

Axitinib is orally bioavailable and is primarily metabolized in the liver by cytochrome P450
3A4/5 (CYP3A4/5).[10][15] Its plasma half-life is relatively short, ranging from 2.5 to 6.1 hours.

[15]

Pharmacokinetic

Value Reference

Parameter

Bioavailability 58% [10][15]

Time to Peak Plasma

) 2.5-4.1 hours [16]

Concentration (Tmax)

Plasma Protein Binding >99% (primarily to albumin) [10][16]

Volume of Distribution (Vd) 160 L [5]
Primarily hepatic via

) CYP3A4/5; minor contributions

Metabolism [10][15]
from CYP1A2, CYP2C19, and
UGT1Al
Primarily in feces (41% as

o unchanged drug and

Elimination i o [10]
metabolites); 23% in urine
(mostly as metabolites)

Half-life (t1/2) 2.5-6.1 hours [15][16]
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Signaling Pathways

Axitinib's therapeutic effects are a direct consequence of its ability to disrupt key signaling
pathways that drive angiogenesis and tumor progression. The primary pathway inhibited is the
VEGFR signaling cascade.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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